Isoglutamine benzyl ester

描述

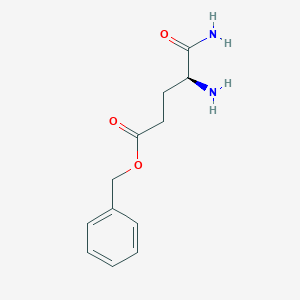

Isoglutamine benzyl ester is a chemically modified derivative of isoglutamine, where the carboxylic acid group of the isoglutamine fragment is protected by a benzyl ester moiety. This modification enhances the compound’s stability and solubility in organic solvents, making it a valuable intermediate in peptide synthesis and pharmaceutical applications . The benzyl ester group serves as a temporary protective group that can be selectively removed under specific conditions, such as catalytic hydrogenation or acidolysis, enabling precise control during multi-step synthetic processes .

Structurally, the benzyl ester-protected isoglutamine fragment exhibits characteristic infrared (IR) spectral bands at 1,724–1,728 cm⁻¹, corresponding to the ester C=O stretching mode . Its thermal decomposition mechanism involves the elimination of the benzyl ester group, releasing benzyl alcohol (detected via mass spectrometry at m/z 108) and forming a phenyl cation fragment (m/z 77) . These properties are critical for its application in drug design, particularly in synthesizing immunomodulatory peptides like muramyl dipeptide analogs .

属性

分子式 |

C12H16N2O3 |

|---|---|

分子量 |

236.27 g/mol |

IUPAC 名称 |

benzyl (4S)-4,5-diamino-5-oxopentanoate |

InChI |

InChI=1S/C12H16N2O3/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H2,14,16)/t10-/m0/s1 |

InChI 键 |

RHKPFPFNUDBBOM-JTQLQIEISA-N |

手性 SMILES |

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)N)N |

规范 SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of isoglutamine benzyl ester typically involves the esterification of isoglutamine with benzyl alcohol. One common method is the Fischer esterification, where isoglutamine is reacted with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

Isoglutamine+Benzyl AlcoholH2SO4Isoglutamine Benzyl Ester+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes. For example, the use of solid acid catalysts or enzymatic catalysis can enhance the reaction rate and yield. Additionally, continuous flow reactors can be employed to scale up the production while maintaining high purity and consistency.

化学反应分析

Types of Reactions

Isoglutamine benzyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield isoglutamine and benzyl alcohol.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

Hydrolysis: Isoglutamine and benzyl alcohol.

Reduction: Isoglutamine benzyl alcohol.

Substitution: Various substituted isoglutamine derivatives depending on the nucleophile used.

科学研究应用

Isoglutamine benzyl ester has a wide range of applications in scientific research:

Protein Modification: It is used in site-specific protein modifications to introduce functional groups at specific residues, enhancing protein stability and activity.

Drug Development: The compound serves as a building block in the synthesis of bioactive molecules and prodrugs.

Biochemical Studies: It is employed in studying enzyme mechanisms and protein-ligand interactions.

Industrial Applications: This compound is used in the production of specialty chemicals and as a precursor in the synthesis of complex organic molecules.

作用机制

The mechanism of action of isoglutamine benzyl ester involves its interaction with specific molecular targets. The benzyl ester group can undergo hydrolysis, releasing isoglutamine, which can then participate in various biochemical pathways. The ester group also enhances the compound’s lipophilicity, facilitating its transport across cell membranes and improving its bioavailability .

相似化合物的比较

Comparison with Similar Compounds

Isoglutamine benzyl ester is often compared to structurally related esters and protected amino acid derivatives. Below is a detailed analysis of its key differences and similarities with analogous compounds:

Starch-g-Poly(Benzyl) Esters

- Structural Basis: Unlike this compound, starch-g-poly(benzyl) esters are polymeric materials formed by grafting benzyl-containing monomers (e.g., styrene acrylate) onto a starch backbone. These polymers exhibit enhanced hydrophobicity and chemical resistance due to the introduction of aromatic benzyl groups .

- Thermal Stability : Both compounds undergo a two-stage thermal decomposition. However, starch-g-poly(benzyl) esters exhibit a more complex second-stage degradation mechanism involving random backbone scission and side-chain cleavage, releasing aromatic hydrocarbons (e.g., styrene) and aliphatic fragments . In contrast, this compound decomposes via simpler benzyl ester elimination .

- Solubility : Starch-g-poly(benzyl) esters show low swelling in polar solvents (e.g., water) but higher resistance to acidic media. This compound, however, is soluble in organic solvents like dimethylformamide (DMF) and dichloromethane (DCM) due to its smaller molecular size .

N-Acetyl-Muramyl-L-Alanyl-D-Isoglutamine (MDP)

- Functional Role: MDP, a bacterial peptidoglycan fragment, shares the isoglutamine core but lacks the benzyl ester group. Instead, its carboxylic acid group is free, enabling direct interaction with immune receptors like NOD2 .

- Synthetic Utility : The benzyl ester in this compound prevents unwanted side reactions during peptide coupling, a feature absent in MDP. This protection is crucial for synthesizing MDP analogs with tailored bioactivity .

Benzyloxycarbonyl (Cbz) Derivatives

- Protection Strategy: Cbz derivatives (e.g., benzyloxycarbonyl-isoglutamine) use a benzyl-based group to protect amino termini. While both Cbz and benzyl ester groups enhance stability, the Cbz group is cleaved via hydrogenolysis, whereas the benzyl ester requires harsher acidic conditions .

- Applications : Cbz derivatives are preferred in solid-phase peptide synthesis for orthogonal protection, whereas benzyl esters are used for carboxyl group protection in solution-phase synthesis .

Table 1: Comparative Properties of this compound and Analogous Compounds

| Property | This compound | Starch-g-Poly(Benzyl) Ester | MDP | Cbz-Protected Isoglutamine |

|---|---|---|---|---|

| Protective Group | Benzyl ester (COOH) | Benzyl side chains | None (free COOH) | Benzyloxycarbonyl (NH₂) |

| Thermal Decomposition | Releases benzyl alcohol (m/z 108) | Releases styrene, CO, CO₂ | Stable up to 250°C | Releases benzyl alcohol |

| Solubility | Organic solvents (DMF, DCM) | Low in polar solvents | Aqueous buffers | Organic solvents |

| Key Application | Peptide synthesis | Hydrophobic materials | Immunostimulatory agent | Orthogonal peptide protection |

| IR Signature | 1,724–1,728 cm⁻¹ (C=O ester) | 1,720–1,730 cm⁻¹ (C=O) | 1,700–1,710 cm⁻¹ (COOH) | 1,690–1,710 cm⁻¹ (C=O) |

Research Findings and Implications

- Thermal Behavior : this compound’s decomposition pathway is simpler than that of polymeric benzyl esters, making it easier to predict and control in synthetic workflows .

- Biomedical Relevance : The benzyl ester’s selective deprotection enables the synthesis of bioactive peptides with reduced side-reactivity, a significant advantage over unprotected analogs like MDP .

- Material Science Contrasts : While starch-g-poly(benzyl) esters prioritize material durability, this compound focuses on molecular precision, highlighting the dual utility of benzyl-based chemistry in divergent fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。